Trihexyphenidyl

Catalog No.
S520860
CAS No.
144-11-6
M.F
C20H31NO
M. Wt
301.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trihexyphenidyl

CAS Number

144-11-6

Product Name

Trihexyphenidyl

IUPAC Name

1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol

Molecular Formula

C20H31NO

Molecular Weight

301.5 g/mol

InChI

InChI=1S/C20H31NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2

InChI Key

HWHLPVGTWGOCJO-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O

Solubility

In water, 18 mg/L at 25 °C (est)
3.14e-03 g/L

Synonyms

Apo Trihex, Apo-Trihex, ApoTrihex, Artane, Benzhexol, Cyclodol, Hipokinon, Parkinane, Parkopan, Trihexane, Trihexidyl Hydrochloride, Trihexyphenidyl, Trihexyphenidyl Hydrochloride, Trihexyphenidyl Hydrochloride Elixir

Canonical SMILES

C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O

Description

The exact mass of the compound Trihexyphenidyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 18 mg/l at 25 °c (est)3.14e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12268. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines. It belongs to the ontological category of amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Mechanisms of Action in Parkinson's Disease:

Researchers are investigating how Trihexyphenidyl exerts its therapeutic effects in Parkinson's disease. Studies using positron emission tomography (PET) scans suggest that the drug modulates brain activity by decreasing regional cerebral blood flow and oxygen metabolism in specific areas, leading to improved motor symptoms.

Potential Application in Other Movement Disorders:

Trihexyphenidyl's ability to mitigate movement issues has led to research exploring its potential in managing other movement disorders. Studies have investigated its effectiveness in treating drug-induced extrapyramidal symptoms, which are involuntary movements caused by certain medications []. However, its use in such cases is often limited due to the emergence of newer and better-tolerated drugs.

Investigating Cognitive Effects:

While Trihexyphenidyl primarily targets motor symptoms, some research explores its potential impact on cognition in Parkinson's disease patients. Studies have yielded mixed results, with some suggesting no significant changes in cognitive function after treatment, while others report potential negative effects on memory and attention [, ]. Further research is needed to fully understand these potential cognitive effects.

Exploring Potential Neurotoxicity:

Recent research raises concerns about the potential neurotoxic effects of Trihexyphenidyl, particularly with long-term use. Studies in animal models suggest that the drug might contribute to the development of Alzheimer's disease by promoting neuroinflammation and the accumulation of amyloid plaques in the brain []. However, further investigation is necessary to understand the generalizability of these findings to humans and the specific underlying mechanisms involved.

Physical Description

Solid

XLogP3

4.5

LogP

4.49
4.49 (LogP)
log Kow = 4.49
4.5

Appearance

Solid powder

Melting Point

258.5 °C
114 °C
258.5°C

Related CAS

52-49-3 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the treatment of parkinson's disease and extrapyramidal reactions caused by drugs.
FDA Label

Livertox Summary

Trihexyphenidyl is an oral anticholinergic agent used predominantly in the symptomatic therapy of Parkinson disease and movement disorders. Trihexyphenidyl has not been associated with serum enzyme elevations during treatment, but has been implicated in rare cases of acute liver injury.

Drug Classes

Antiparkinson Agents

Therapeutic Uses

Anti-Dyskinesia Agents; Antiparkinson Agents; Muscarinic Antagonists; Parasympatholytics
Trihexyphenidyl hydrochloride is used for the adjunctive treatment of all forms of parkinsonian syndrome including the postencephalitic, arteriosclerotic, and idiopathic types. Trihexyphenidyl is also used for the relief of parkinsonian signs and symptoms of antipsychotic agent-induced (e.g., butyrophenones, phenothiazines, thioxanthenes) extrapyramidal effects. /Trihexylphenidyl hydrochloride/
Clinical results from preliminary trials with trihexyphenidyl in the treatment of other dyskinesias, Huntington's chorea, spasmodic torticollis, and associated disorders have been equivocal.
Trihexyphenidyl may also be effective in diminishing the frequency and duration of oculogyric crises, in decreasing salivation, in reducing spastic contractions and involuntary movements characteristic of dyskinesia, and in relieving mental inertia and depression characteristic of all forms of parkinsonian syndrome. As with other antiparkinsonian drugs, tolerance to trihexyphenidyl may develop during prolonged use. The maximum therapeutic response attainable with trihexyphenidyl is in the range of 20-30% symptomatic improvement in 50-75% of patients. Frequently, the maximum response requires empiric combination of trihexyphenidyl with other antimuscarinic drugs or with antihistaminic or dopaminergic agents. Some clinicians believe trihexyphenidyl to be of little value, but the majority have found it a useful adjunct in the multidimensional therapeutic approach to parkinsonian syndrome. Trihexyphenidyl is effective as adjunctive therapy for parkinsonian syndrome in patients receiving levodopa.
/EXPL THER/ The influence of two anticholinergic drugs (atropine, trihexyphenidyle) on the effectiveness of antidotal treatment to eliminate soman-induced lethal effects and convulsions was studied in rats. The oxime HI-6 when combined with centrally acting anticholinergic drug trihexyphenidyle seems to be more efficacious in the elimination of acute toxic effects of soman than its combination with atropine. The findings support the hypothesis that the choice of the anticholinergic drug is important for the effectiveness of antidotal mixture in the case of antidotal treatment of soman-induced acute poisoning.

Pharmacology

Trihexyphenidyl is an anticholinergic used in the symptomatic treatment of all etiologic groups of parkinsonism and drug induced extrapyramidal reactions (except tardive dyskinesia). Trihexyphenidyl possesses both anticholinergic and antihistaminic effects, although only the former has been established as therapeutically significant in the management of parkinsonism.

MeSH Pharmacological Classification

Antiparkinson Agents

ATC Code

N - Nervous system
N04 - Anti-parkinson drugs
N04A - Anticholinergic agents
N04AA - Tertiary amines
N04AA01 - Trihexyphenidyl

Mechanism of Action

Trihexyphenidyl is a selective M1 muscarinic acetylcholine receptor antagonist. It is able to discriminate between the M1 (cortical or neuronal) and the peripheral muscarinic subtypes (cardiac and glandular). Trihexyphenidyl partially blocks cholinergic activity in the CNS, which is responsible for the symptoms of Parkinson's disease. It is also thought to increase the availability of dopamine, a brain chemical that is critical in the initiation and smooth control of voluntary muscle movement.
Cerebral blood flow and oxygen metabolism were studied in six previously untreated patients with Parkinson's disease (PD) before and after anticholinergic treatment using positron emission tomography (PET) and compared with six controls. The PET study and an assessment of the disability and cognitive impairment were performed before and after administration of 6 mg trihexyphenidyl for 5 to 11 weeks. All PD patients showed improvements in motor symptoms after the trihexyphenidyl treatment. Cognitive function did not significantly differ between before and after trihexyphenidyl treatment. However, after trihexyphenidyl treatment, regional cerebral blood flow (rCBF) and regional oxygen metabolic rate (rCMRO2) decreased by 15% in the striatum and by 10% in all cortical areas contralateral to predominantly symptomatic limbs, and by 10% in the ipsilateral striatum and all cortical areas, significantly below the values of controls in most cerebral cortices and striatum. These findings suggest that trihexyphenidyl inhibits the cortical cholinergic system and significantly decreases rCBF and rCMRO2 in the cerebral cortices without cognitive impairment in untreated patients with PD.
In common with other antimuscarinic agents, trihexyphenidyl produces an atropine-like blocking action on parasympathetic-innervated peripheral structures, including smooth muscle. In addition, trihexyphenidyl exhibits a direct spasmolytic action on smooth muscle and exhibits weak mydriatic, antisialagogue, and cardiovagal blocking effects. The exact mechanism of action of trihexyphenidyl in parkinsonian syndrome is not understood but may result from blockade of efferent impulses and from central inhibition of cerebral motor centers. In small doses, trihexyphenidyl depresses the CNS but larger doses cause cerebral excitement resembling the signs of atropine toxicity.
In vivo microdialysis was used to study the effect of the non-selective muscarinic antagonist, trihexyphenidyl, on the decarboxylation of levodopa (L-dopa) in the striatum of hemi-Parkinson rats. In normal rats, continuous perfusion of trihexyphenidyl (1 mM) via the microdialysis probe induced a significant increase in striatal dopamine release, followed by a decrease to below baseline values. A similar effect was observed, though less pronounced, in denervated striatum of rats with a unilateral 6-hydroxydopamine lesion of the nigrostriatal pathway. In these hemi-Parkinson rats, continuous striatal perfusion of trihexyphenidyl had no effect on the biotransformation of locally applied L-dopa (2 uM for 20 min) to dopamine in either intact or denervated striatum. However, systemic administration of trihexyphenidyl (1.5 mg/kg ip) produced an attenuation of the L- dopa-induced dopamine release in the intact striatum (contralateral to the lesion) of hemi-Parkinson rats. This effect was absent in the denervated striatum of these animals. We confirmed that L-dopa induces an increase in striatal dopamine output which is influenced by the severity of the dopaminergic denervation. The absence of an effect of trihexyphenidyl locally applied in the striatum, on biotransformation of L-dopa suggests that the site of action of antimuscarinic drugs may not be in the striatum and, therefore, remains unclear.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Vapor Pressure

5.61X10-10 mm Hg at 25 °C (est)

Pictograms

Acute Toxic

Acute Toxic

Impurities

1-phenyl-3-(piperidine-1-yl)propan-1-one

Other CAS

144-11-6

Associated Chemicals

Trihexyphenidyl hydrochloride; 52-49-3

Wikipedia

Trihexyphenidyl

Drug Warnings

Adverse reactions to trihexyphenidyl are mainly extensions of its anticholinergic effects. Adverse effects of trihexyphenidyl, which are experienced by 30-50% of patients receiving the drug, may include dryness of the mouth, dizziness, blurred vision, nausea, and nervousness. Other adverse effects typical of those produced by antimuscarinic drugs include constipation, tachycardia, mydriasis, urinary hesitancy or retention, drowsiness, increased intraocular tension, weakness, vomiting, and headache. CNS stimulation, usually manifested by restlessness, agitation, confusion, delirium, and hallucination or euphoria may occur with high dosage, or in persons with a history of hypersensitivity to other drugs, or in patients with arteriosclerosis. Isolated instances of rashes, dilatation of the colon, paralytic ileus, and suppurative parotitis secondary to dryness of the mouth have been reported. Angle-closure glaucoma has reportedly occurred in patients receiving prolonged therapy with trihexyphenidyl. Rarely, psychiatric disturbances such as delusion, amnesia, depersonalization, a sense of unreality, and one possible case of paranoia have been reported with trihexyphenidyl. The incidence and severity of adverse effects are generally dose related and adverse effects may occasionally be obviated by reduction in dosage. If a severe reaction occurs, the drug should be discontinued for several days and then readministered at a lower dosage.
Trihexyphenidyl should be used with caution or may be contraindicated in patients with conditions in which anticholinergic effects are undesirable. The usual precautions and contraindications associated with antimuscarinics should be observed with trihexyphenidyl.
Tardive dyskinesia may appear in some patients on long-term therapy with antipsychotic drugs or may occur after therapy with these drugs has been discontinued. Antiparkinsonism agents do not alleviate the symptoms of tardive dyskinesia and, in some instances, may aggravate them. However, parkinsonism and tardive dyskinesia often coexist in patients receiving chronic neuroleptic treatment, and anticholinergic therapy with trihexyphenidyl HCl may relieve some of these parkinsonism symptoms. /Trihexyphenidyl hydrochloride/
Since the use of trihexyphenidyl hydrochloride may, in some cases, continue indefinitely and since it has atropine-like properties, patients should be subjected to constant and careful long-term observation to avoid allergic and other untoward reactions. Inasmuch as trihexyphenidyl hydrochloride possesses some parasympatholytic activity, it should be used with caution in patients with glaucoma, obstructive disease of the gastrointestinal or genitourinary tracts, and in elderly males with possible prostatic hypertrophy. Geriatric patients, particularly over the age of 60, frequently develop increased sensitivity to the actions of drugs of this type, and hence, require strict dosage regulation. Incipient glaucoma may be precipitated by parasympatholytic drugs such as trihexyphenidyl hydrochloride. /Trihexyphenidyl hydrochloride/
For more Drug Warnings (Complete) data for TRIHEXYPHENIDYL (10 total), please visit the HSDB record page.

Biological Half Life

The mean elimination half life of trihexyphenidyl is 3.2 ± 0.3 hours.
Twenty-four male subjects were randomized to receive two oral dosage forms of trihexyphenidyl HCl (alpha-cyclohexyl-alpha-phenyl-1-piperidinepropanol HCl). The dosage regimens were (1) a 5-mg immediate release (IR) tablet given twice daily at time zero and 12 hr later, and (2) two 5-mg sustained-release (SR) capsule formulations given daily. ... The mean elimination half-life (t1/2) was similar (p greater than 0.05) after the SR (10.1 hr) and IR (8.7 hr) formulations. /Trihexylphenidyl hydrochloride/
Using a sensitive radioreceptor assay for anticholinergic drugs, trihexyphenidyl /was assayed/ in human serum and ... its pharmacokinetics following short-term and long-term administration to patients with dystonia /was studied/. ... Elimination followed first-order kinetics and was rapid, with a half-life of 3.7 + or - 0.4 (SEM) hours. There was no relationship between half-life and peak serum level, age, duration of therapy, or etiology or severity of dystonia. ...

Use Classification

Pharmaceuticals

Methods of Manufacturing

ACETOPHENONE & PIPERIDINE ARE CAUSED TO UNDERGO MANNICH CONDENSATION WITH FORMALDEHYDE... 3-PIPERIDINOPROPIOPHENONE THUS PRODUCED IS ISOLATED & SUBJECTED TO TYPICAL GRIGNARD REACTION WITH CYCLOHEXYLMAGNESIUM CHLORIDE TO YIELD...TRIHEXYPHENIDYL BASE. HYDROCHLORIDE IS...PREPD BY...PPTN WITH...HYDROGEN CHLORIDE. /HCL/
Adamson, Wilkinson, US 2682543 (1954 to Burroughs Wellcome); Denton, US 2716121 (1955 to American Cyanamide). /Trihexyphenidyl hydrochloride/

General Manufacturing Information

TRIHEXYPHENIDYL MAY BE COMBINED WITH OTHER ANTIPARKINSONIAN DRUGS.

Analytic Laboratory Methods

CHROMATOGRAPHIC DATA FOR METHADONE & RELATED DRUGS; GLC RETENTION TIMES RELATIVE TO TRIHEXYLPHENIDYL & RF VALUES IN TLC SYSTEM FOR COMMON BASIC DRUGS LIKELY TO BE PRESENT IN POISONING INCIDENTS. /FROM TABLE/
FLUORIMETRIC PROCEDURE IS DESCRIBED FOR DETECTION OF ARTANE (TRIHEXYLPHENIDYL HYDROCHLORIDE) IN TABLET FORMULATIONS. /Trihexylphenidyl hydrochloride/
Analyte: trihexyphenidyl hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /trihexyphenidyl hydrochloride/
Analyte: trihexyphenidyl hydrochloride; matrix: chemical identification; procedure: retention time of the major peak of the liquid chromatogram with comparison to standards /trihexyphenidyl hydrochloride/
For more Analytic Laboratory Methods (Complete) data for TRIHEXYPHENIDYL (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: trihexyphenidyl; matrix: blood (plasma, whole); procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm; limit of detection: 10 ng/mL
Analyte: trihexyphenidyl; matrix: blood (plasma); procedure: high-performance liquid chromatography with electrochemical detection
Analyte: trihexyphenidyl; matrix: blood (serum, whole), tissue (liver); procedure: high-performance liquid chromatography with ultraviolet detection at 220 nm
Analyte: trihexyphenidyl; matrix: blood (whole), urine; procedure: high-performance liquid chromatography with ultraviolet detection at 200.5 nm

Storage Conditions

Trihexyphenidyl hydrochloride tablets should be stored in tight containers at 15-30 °C. Trihexyphenidyl hydrochloride elixir should be stored at controlled room temperature (20-25 °C); freezing of the elixir should be avoided.

Interactions

When trihexyphenidyl hydrochloride is used concomitantly with levodopa, the usual dose of each may need to be reduced. Careful adjustment is necessary, depending on side effects and degree of symptoms control. /Trihexylphenidyl hydrochloride/
...CENTRALLY ACTING ANTICHOLINERGIC AGENTS THAT MAY EXACERBATE TARDIVE DYSKINESIA /CAUSED BY CHLORPROMAZINE/ INCL...TRIHEXYPHENIDYL.
Trihexyphenidyl, applied in doses of 30 and 50 mg/kg (ip), did not influence the electroconvulsive threshold per se but when combined with valproate, strongly enhanced its anticonvulsant activity against maximal electroshock-induced seizures /in mice/ lowering the ED50 from 206 to 103 and 46 mg/kg, respectively. The chimney test and retention testing in mice revealed that administration of ... trihexyphenidyl at 30 mg/kg (ip) together with valproate in doses of 130 or 103 mg/kg (ip), respectively, resulted in motor impairment and caused impairment of long-term memory, similar to the effects of valproate alone, when applied at its ED50 against maximal electroshock. ... trihexyphenidyl /did not/ alter the total level of valproate in plasma. ...

Dates

Modify: 2023-07-17
Jilani TN, Sabir S, Sharma S: Trihexyphenidyl . [PMID:30137772]
Giachetti A, Giraldo E, Ladinsky H, Montagna E: Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine. Br J Pharmacol. 1986 Sep;89(1):83-90. [PMID:2432979]
Authors unspecified: Trihexyphenidyl . [PMID:31643310]
Authors unspecified: Parkinson Disease Agents . [PMID:31644162]
Downs AM, Fan X, Donsante C, Jinnah HA, Hess EJ: Trihexyphenidyl rescues the deficit in dopamine neurotransmission in a mouse model of DYT1 dystonia. Neurobiol Dis. 2019 May;125:115-122. doi: 10.1016/j.nbd.2019.01.012. Epub 2019 Jan 30. [PMID:30707939]
Zhao X, You T, Liu J, Sun X, Yan J, Yang X, Wang E: Drug-human serum albumin binding studied by capillary electrophoresis with electrochemiluminescence detection. Electrophoresis. 2004 Oct;25(20):3422-6. doi: 10.1002/elps.200305930. [PMID:15490448]
Burke RE, Fahn S: Pharmacokinetics of trihexyphenidyl after short-term and long-term administration to dystonic patients. Ann Neurol. 1985 Jul;18(1):35-40. doi: 10.1002/ana.410180107. [PMID:4037749]
He H, McKay G, Wirshing B, Midha KK: Development and application of a specific and sensitive radioimmunoassay for trihexyphenidyl to a pharmacokinetic study in humans. J Pharm Sci. 1995 May;84(5):561-7. doi: 10.1002/jps.2600840509. [PMID:7658345]
CUNNINGHAM RW, HARNED BK, et al.: The pharmacology of 3-(N-piperidyl)-1-phenyl-1-cyclohexyl-1-propanol hydrochloric acid (artane) and related compounds; new antispasmodic agents. J Pharmacol Exp Ther. 1949 Jun;96(2):151-65. [PMID:18152926]
FDA Approved Drug Products: Artane (Trihexyphenidyl) Oral Tablet, Capsule, and Elixir (Discontinued)
FDA Approved Drug Products: Trihexyphenidyl Oral Elixir
FDA Approved Drug Products: Trihexyphenidyl Oral Tablet
FDA: Artane (Trihexyphenidyl) Review
WHO International Pharmacopoeia - Sixth Edition, 2016: Trihexyphenidyl Hydrochloride
Parkinson Canada Appendix 1: Canadian Guideline for Parkinson Disease, 2nd Edition

Explore Compound Types